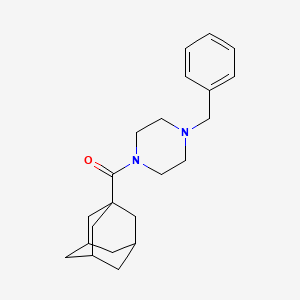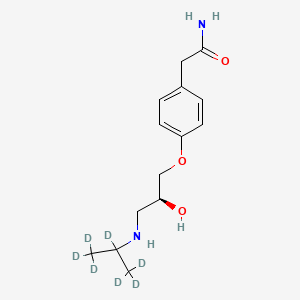
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN5O2S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Evaluation
A study by Varshney et al. (2009) explored the synthesis of compounds similar in structure to the one , focusing on their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. They found that most synthesized compounds showed lower Minimum Inhibitory Concentration (MIC) values compared to linezolid, indicating potent antibacterial properties (Varshney, Mishra, Shukla, & Sahu, 2009).
Anticonvulsant Activity and Neurological Toxicity
Obniska et al. (2015) synthesized and evaluated a series of acetamides, including structures similar to the chemical , for their anticonvulsant activity in animal models. The results indicated that several molecules provided protection in at least one model of epilepsy, and some showed significant analgesic activity without impairing motor coordination (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Aqueous-Soluble Potent Inhibitor Development
Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor, structurally related to the compound , for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This inhibitor displayed selectivity for human ACAT-1 over ACAT-2 and showed significant oral absorption in animal models, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Novel Therapeutics Against Alzheimer's Disease
Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, potentially offering therapeutic value in Alzheimer's disease treatment (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).
Antinociceptive Activity of Pyridazinone Derivatives
Gökçe, Doğruer, and Şahin (2001) synthesized a series of 3-pyridazinones, including compounds structurally related to the subject chemical, and evaluated them for antinociceptive activity. They found that these compounds, particularly 4-(4-fluorophenyl) piperazine, showed more activity than aspirin in antinociceptive tests (Gökçe, Doğruer, & Şahin, 2001).
Cardiovascular Effects of a 5-HT Receptor Antagonist
O'Connor et al. (2001) studied the cardiovascular effects of a novel 5-hydroxytryptamine (5-HT) receptor antagonist, SL65.0472, which has structural similarities to the compound . This research aimed at developing treatments for cardiovascular diseases, showing that SL65.0472 potently antagonized vasoconstriction mediated by 5-HT(1B) and 5-HT(2A) receptors (O'Connor, Grosset, la Rochelle, Gautier, Bidouard, Robineau, Caille, Janiak, 2001).
作用機序
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
One study has shown that a pyridazinone derivative exhibited anti-inflammatory activity similar to indomethacin .
特性
IUPAC Name |
N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSSNGTGLTMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2932506.png)
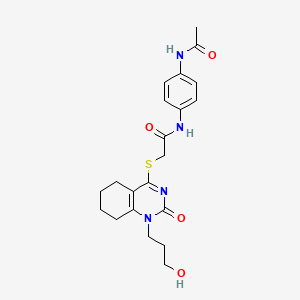
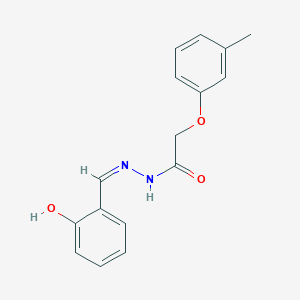
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
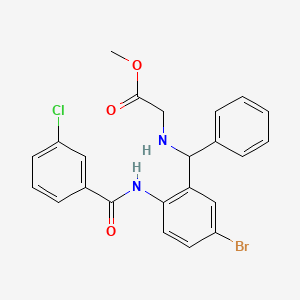
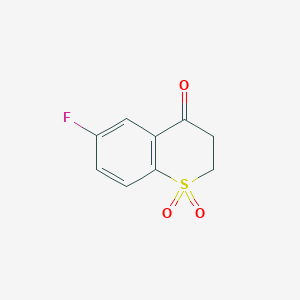
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
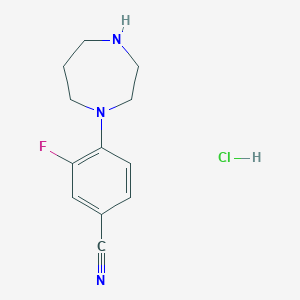
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
